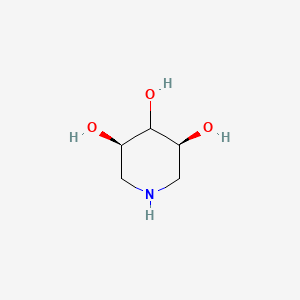
Piperidine-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dideoxi-1,5-imino-D-xilitol es un compuesto sintético que pertenece a la clase de los iminosazúcares. Los iminosazúcares son glicomiméticos donde el oxígeno del anillo de la porción de carbohidrato se reemplaza por un nitrógeno básico trivalente. Esta modificación estructural imparte propiedades biológicas únicas al compuesto, convirtiéndolo en una herramienta valiosa en varios campos de investigación científica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,5-Dideoxi-1,5-imino-D-xilitol involucra múltiples pasos, incluyendo la preparación de intermediarios y la purificación del producto final. Una ruta sintética común involucra la reducción de un doble enlace utilizando paladio sobre sulfato de bario (Pd/BaSO4) como catalizador bajo una atmósfera de hidrógeno . El paso final de desprotección se lleva a cabo en condiciones hidrogenolíticas para producir el compuesto deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para 1,5-Dideoxi-1,5-imino-D-xilitol no están bien documentados en la literatura. Las rutas sintéticas utilizadas en entornos de laboratorio pueden ampliarse para la producción industrial con modificaciones apropiadas a las condiciones de reacción y los procesos de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,5-Dideoxi-1,5-imino-D-xilitol se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes derivados.
Reducción: Las reacciones de reducción se utilizan comúnmente en la síntesis del compuesto, como se mencionó anteriormente.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: El paladio sobre sulfato de bario (Pd/BaSO4) se utiliza como catalizador bajo una atmósfera de hidrógeno.
Sustitución: Se pueden utilizar varios agentes alquilantes para introducir diferentes sustituyentes en el átomo de nitrógeno.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de 1,5-Dideoxi-1,5-imino-D-xilitol con diferentes patrones de sustitución y grupos funcionales .
Aplicaciones Científicas De Investigación
1,5-Dideoxi-1,5-imino-D-xilitol tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
1,5-Dideoxi-1,5-imino-D-xilitol ejerce sus efectos inhibiendo las glucosidasas, particularmente la β-glucocerebrosidasa. El compuesto se une al sitio activo de la enzima, previniendo la hidrólisis de los enlaces glucosídicos. Esta inhibición puede ser sensible al pH, y el compuesto muestra diferentes niveles de actividad a diferentes niveles de pH . Los objetivos moleculares y las vías involucradas incluyen la modulación de las enzimas lisosomales y el uso potencial como chaperona farmacológica para tratar los trastornos de almacenamiento lisosomal .
Comparación Con Compuestos Similares
1,5-Dideoxi-1,5-imino-D-xilitol es único entre los iminosazúcares debido a sus patrones de sustitución específicos y actividad biológica. Los compuestos similares incluyen:
1,4-Dideoxi-1,4-imino-D-arabinitol: Otro iminosazúcar con propiedades inhibitorias contra las glucosidasas.
1,4-Dideoxi-1,4-imino-D-lixitol: Un compuesto con mecanismos inhibitorios similares pero diferentes características estructurales.
Estos compuestos comparten mecanismos de acción similares pero difieren en sus actividades biológicas y aplicaciones específicas.
Propiedades
IUPAC Name |
(3S,5R)-piperidine-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c7-3-1-6-2-4(8)5(3)9/h3-9H,1-2H2/t3-,4+,5? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCNETIHECSPMZ-NGQZWQHPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CN1)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@H](CN1)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
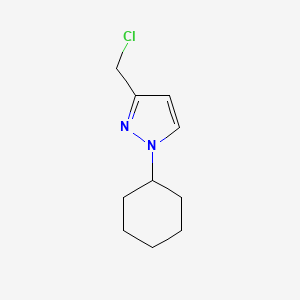
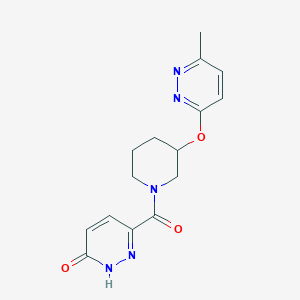

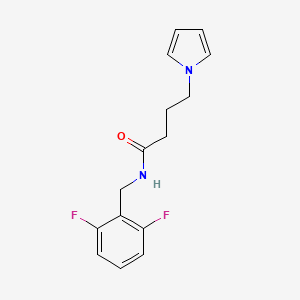
![3-(Benzenesulfonyl)-6-fluoro-1-[(4-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2651716.png)
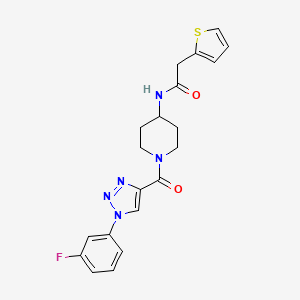
![6-Propyl-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2651719.png)
![methyl 2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2651720.png)
![(2E)-1-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-3-hydroxyprop-2-en-1-one](/img/structure/B2651722.png)

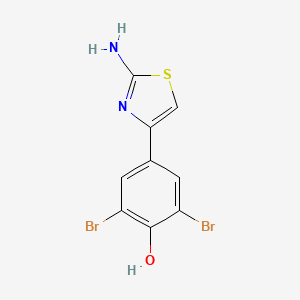
![2-(4-chlorophenoxy)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2651732.png)
![Tert-butyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B2651733.png)
![1-[(3S)-3-Phenoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2651735.png)
